

Compound of Interest

Compound Name: Procaterol hydrochloride

Cat. No.: B1679087

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaterol hydrochloride is a potent, selective β_2 -adrenergic receptor agonist that functions as a bronchodilator.^[1] It is utilized in the management

Mechanism of Action

Procaterol selectively stimulates β_2 -adrenergic receptors located on bronchial smooth muscle.^[1] This activation initiates a signaling cascade involvin

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1. Induction of Allergic Airway Inflammation (Ovalbumin Model)

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Animals: Female BALB/c mice, 6-8 weeks old.

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Sensitization:

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On day 0 and day 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emuls

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Challenge:

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On days 14, 15, and 16, challenge the sensitized mice with an aerosol of 1% (w/v) OVA in sterile saline fo

2. Procaterol Hydrochloride Administration

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Administer **procaterol hydrochloride** or vehicle control (e.g., saline) to the mice via the desired route (e.g

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The timing of administration should be determined based on the pharmacokinetic profile of procaterol and the

3. Measurement of Airway Hyperresponsiveness (Methacholine Challenge)

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Anesthesia and Tracheostomy:

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On day 17, anesthetize the mice with an appropriate anesthetic (e.g., a mixture of ketamine and xylazine).

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Perform a tracheostomy and cannulate the trachea.

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Mechanical Ventilation:

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Connect the mouse to a small animal ventilator.

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Methacholine Challenge:

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After establishing a stable baseline, expose the mice to increasing concentrations of aerosolized methacho

- - Measurement of Lung Function:
 - Measure airway resistance (RI) and dynamic compliance (C_{dyn}) using a lung function measurement system (e.g.
 - - Data Analysis:
 - Plot the dose-response curve for methacholine for each treatment group.
 - Calculate the provocative concentration of methacholine that causes a 200% increase in airway resistance (
4. Bronchoalveolar Lavage (BAL) for Inflammatory Cell Analysis
- - Immediately after the lung function measurements, euthanize the mice.

- Perform a bronchoalveolar lavage by instilling and withdrawing a known volume of sterile saline (e.g., 3 x 6 ml).
- Centrifuge the collected BAL fluid (BALF) and resuspend the cell pellet.
- Determine the total cell count and perform differential cell counts (e.g., eosinophils, neutrophils, macrophages).

In Vitro Assessment of Airway Smooth Muscle Relaxation

This protocol assesses the direct effect of **procaterol hydrochloride** on the contractility of isolated airway :

1. Tissue Preparation

- Euthanize a suitable animal model (e.g., guinea pig or dog).
- Carefully dissect the trachea and place it in a cold, oxygenated Krebs-Henseleit buffer solution.
- Prepare tracheal ring segments of approximately 2-3 mm in width.

2. Organ Bath Setup

- Mount the tracheal rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuous gassing with 95% O₂ and 5% CO₂.
- Connect the tissues to isometric force transducers to record changes in muscle tension.
- Allow the tissues to equilibrate under a resting tension of approximately 1 g for at least 60 minutes.

3. Experimental Procedure

- Induction of Contraction:
 - Induce a sustained contraction of the tracheal rings by adding a contractile agonist such as acetylcholine (ACh) or carbachol.
- Procaterol Administration:
 - Add Procaterol to the organ bath to induce relaxation of the tracheal rings.

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Once a stable contraction plateau is reached, add increasing cumulative concentrations of **procaterol hydro**

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Data Recording and Analysis:

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Record the relaxation response as a percentage of the initial agonist-induced contraction.

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Construct a concentration-response curve for procaterol.

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Calculate the EC_{50} (the concentration of procaterol that produces 50% of the maximal relaxation) to determ

Conclusion

The protocols detailed in this application note provide a robust framework for evaluating the therapeutic pot

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